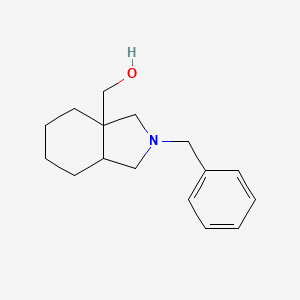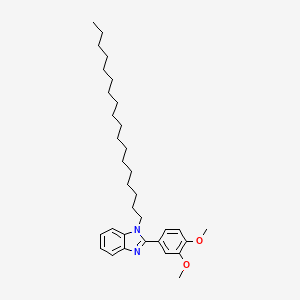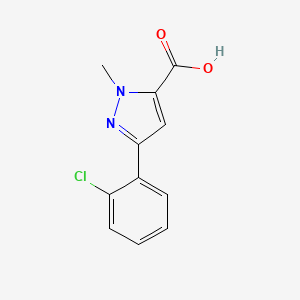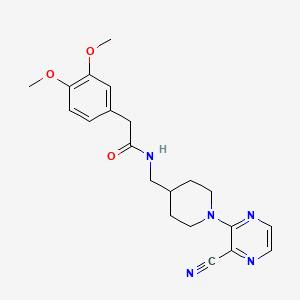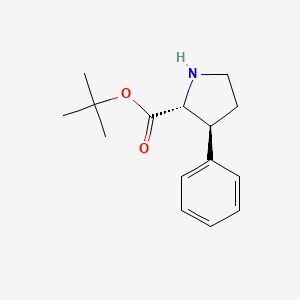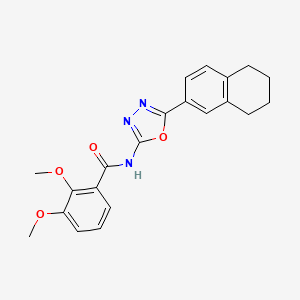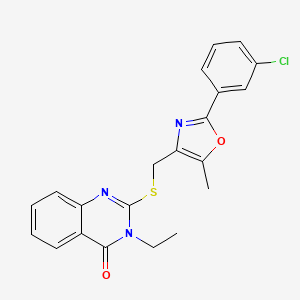![molecular formula C12H17N3O B2569855 N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2196072-74-7](/img/structure/B2569855.png)
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide, also known as CPP, is a widely used chemical compound in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the NMDA receptor, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide inhibits the influx of calcium ions into the postsynaptic neuron, which is crucial for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the central nervous system. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been shown to impair learning and memory processes in animal models, indicating the crucial role of NMDA receptors in these processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have analgesic effects in animal models of pain, suggesting the potential therapeutic applications of NMDA receptor blockers in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is a widely used pharmacological tool in scientific research due to its high selectivity and potency in blocking NMDA receptors. However, N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has some limitations in lab experiments, such as its short half-life and poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Orientations Futures
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Future research directions could focus on developing more potent and selective NMDA receptor blockers that can overcome the limitations of N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide. Additionally, further research could investigate the potential therapeutic applications of NMDA receptor blockers in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Méthodes De Synthèse
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine, followed by cyclization with 3-bromoprop-2-enoyl chloride. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide is commonly used as a pharmacological tool to selectively block NMDA receptors and study their function in vitro and in vivo. N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-9-10-7-8-15(14-10)11-5-3-4-6-11/h2,7-8,11H,1,3-6,9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKZTNIJFLWFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)
